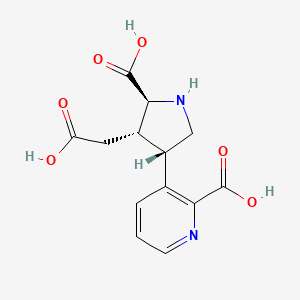
Quinazoline, 4-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 4-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)- is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the cyclization of anthranilic acid derivatives with various reagents. One common method is the condensation of 2-aminobenzylamine with aldehydes, followed by cyclization to form the quinazoline ring . Another approach involves the use of molecular iodine as a catalyst for the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes with benzylamines .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. For example, palladium-catalyzed cascade reactions of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids have been used to produce 4-arylquinazolines in good yields . Additionally, nickel-catalyzed [4 + 2] annulation of benzylamines and nitriles provides a wide variety of multisubstituted quinazolines .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 4-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)- undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at different positions on the quinazoline ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, o-iodoxybenzoic acid, palladium chloride, and iron pentacarbonyl. Reaction conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) and acetic anhydride .
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of quinazoline, 4-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)- involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives inhibit the activity of enzymes involved in cell proliferation, such as tyrosine kinases . This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, quinazoline derivatives can modulate the activity of receptors and signaling pathways involved in inflammation and microbial resistance .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to quinazoline, 4-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)- include other quinazoline derivatives such as:
4-arylquinazolines: These compounds are synthesized using palladium-catalyzed reactions and exhibit various biological activities.
2,4-disubstituted quinazolines: These derivatives are produced through cyclization reactions and have shown potential as therapeutic agents.
Uniqueness
The uniqueness of quinazoline, 4-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)- lies in its specific substituents, which can impart distinct biological activities and chemical reactivity. The presence of the p-chlorobenzyl and dimethylaminoethyl groups can enhance its interaction with molecular targets and improve its pharmacological properties .
Properties
CAS No. |
103271-52-9 |
|---|---|
Molecular Formula |
C19H21ClN4 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-quinazolin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C19H21ClN4/c1-23(2)11-12-24(13-15-7-9-16(20)10-8-15)19-17-5-3-4-6-18(17)21-14-22-19/h3-10,14H,11-13H2,1-2H3 |
InChI Key |
KNMGPZACGXLJNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)











